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In the field of organic chemistry, the total synthesis of complex natural products stands as a

testament to the ingenuity and predictive power of retrosynthetic analysis. This guide provides

a comparative review of three landmark syntheses: R.B. Woodward's synthesis of strychnine,

K.C. Nicolaou's synthesis of Taxol, and E.J. Corey's synthesis of oseltamivir. These examples

have been chosen to showcase a diversity of strategic challenges and retrosynthetic

approaches, offering valuable insights for researchers, scientists, and professionals in drug

development.

Strychnine: A Classic in Linear Synthesis
The total synthesis of strychnine, a complex indole alkaloid, by R.B. Woodward in 1954 is a

cornerstone of modern organic synthesis.[1] For its time, the intricate architecture of strychnine,

with its seven rings and six contiguous stereocenters, presented a formidable challenge that

was elegantly dissected through a linear synthetic sequence.

Retrosynthetic Analysis of Woodward's Strychnine
Synthesis
Woodward's strategy involved a masterful application of classical reactions to forge the

complex polycyclic system. The retrosynthesis begins by simplifying the target molecule,

identifying key disconnections that lead back to simpler, more readily available starting

materials. A pivotal step in the forward synthesis was the use of a Fischer indole synthesis to

construct the initial indole core.[1][2]
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graph Retrosynthesis_Strychnine { graph [rankdir="RL", splines=ortho, nodesep=0.4,
size="7.5,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12,
margin=0.1]; edge [arrowhead=open, penwidth=1.5];

// Nodes Strychnine [label="Strychnine", fillcolor="#F1F3F4", fontcolor="#202124"];

Isostrychnine [label="Isostrychnine", fillcolor="#F1F3F4", fontcolor="#202124"];

Wieland_Gumlich_Aldehyde [label="Wieland-Gumlich Aldehyde\n(Key Intermediate)",

fillcolor="#FBBC05", fontcolor="#202124"]; Tetracyclic_Amine [label="Tetracyclic Amine",

fillcolor="#F1F3F4", fontcolor="#202124"]; Diester [label="Diester Intermediate",

fillcolor="#F1F3F4", fontcolor="#202124"]; Veratryl_Tryptamine [label="2-Veratryltryptamine",

fillcolor="#F1F3F4", fontcolor="#202124"]; Veratrylindole [label="2-Veratrylindole",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Strychnine -> Isostrychnine [label="Isomerization", color="#34A853"]; Isostrychnine ->

Wieland_Gumlich_Aldehyde [label="Ring F opening", color="#EA4335"];

Wieland_Gumlich_Aldehyde -> Tetracyclic_Amine [label="Ring B disconnection",

color="#EA4335"]; Tetracyclic_Amine -> Diester [label="Ring E disconnection\n(Dieckmann)",

color="#EA4335"]; Diester -> Veratryl_Tryptamine [label="Ring C/G disconnection\n(Pictet-

Spengler)", color="#EA4335"]; Veratryl_Tryptamine -> Veratrylindole [label="Sidechain

addition", color="#34A853"]; }

Caption: Retrosynthetic analysis of Woodward's Strychnine synthesis.

Key Experimental Protocol: Fischer Indole Synthesis of
2-Veratrylindole
The synthesis commenced with the formation of the indole nucleus, a crucial building block.

This was achieved through a Fischer indole synthesis using phenylhydrazine and

acetoveratrone.[1][2]

Procedure: A mixture of acetoveratrone (1 equivalent) and phenylhydrazine (1.1 equivalents) is

heated in polyphosphoric acid at 100°C for 10 minutes. The reaction mixture is then cooled and

poured into ice water. The resulting precipitate is collected by filtration, washed with water, and

then purified by recrystallization to afford 2-veratrylindole. This initial step yielded the product in

54% yield.
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Taxol (Paclitaxel): A Convergent Approach to
Complexity
The total synthesis of Taxol by K.C. Nicolaou and his group in 1994 was a landmark

achievement, demonstrating the power of a convergent strategy to assemble a molecule of

immense complexity.[3] Taxol's intricate diterpene core, featuring a unique oxetane ring and a

dense array of stereocenters, made it a formidable synthetic target.

Retrosynthetic Analysis of Nicolaou's Taxol Synthesis
Nicolaou's team adopted a convergent approach, synthesizing the A and C rings of the Taxol

skeleton separately before joining them to form the central eight-membered B ring. This

strategy allowed for the parallel construction of complex fragments, increasing overall

efficiency. Key reactions in this synthesis included the Shapiro reaction to couple the A and C

ring precursors and a McMurry reaction to close the B ring.[2]

graph Retrosynthesis_Taxol { graph [rankdir="RL", splines=ortho, nodesep=0.4, size="7.5,5!",
ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.1];
edge [arrowhead=open, penwidth=1.5];

// Nodes Taxol [label="Taxol", fillcolor="#F1F3F4", fontcolor="#202124"]; ABC_Tricycle

[label="ABC Tricyclic Core", fillcolor="#FBBC05", fontcolor="#202124"]; Dialdehyde

[label="Dialdehyde Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ring_A [label="Ring

A Synthon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_C [label="Ring C Synthon",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Taxol -> ABC_Tricycle [label="Side-chain addition, D-ring formation",

color="#34A853"]; ABC_Tricycle -> Dialdehyde [label="Ring B disconnection\n(McMurry

Coupling)", color="#EA4335"]; Dialdehyde -> Ring_A [label="C-C bond

disconnection\n(Shapiro Reaction)", color="#EA4335"]; Dialdehyde -> Ring_C [label="",

color="#EA4335"]; }

Caption: Convergent retrosynthetic analysis of Nicolaou's Taxol synthesis.

Key Experimental Protocol: Shapiro Reaction for A-C
Ring Coupling
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The Shapiro reaction was a critical step in coupling the two main fragments of the molecule.

This reaction involves the base-mediated reaction of a tosylhydrazone with an organolithium

reagent to form a vinyllithium species, which then acts as a nucleophile.

Procedure: To a solution of the Ring A tosylhydrazone (1 equivalent) in a mixture of THF and

TMEDA at -78°C is added n-butyllithium (2.2 equivalents). The reaction mixture is allowed to

warm to room temperature and then stirred for 1 hour. The resulting vinyllithium solution is then

cooled to -78°C and a solution of the Ring C aldehyde (1.2 equivalents) in THF is added. The

reaction is stirred at this temperature for 30 minutes before being quenched with saturated

aqueous ammonium chloride. The product is then extracted with ether, and the organic layers

are washed, dried, and concentrated. Purification by column chromatography affords the

coupled product.

Oseltamivir (Tamiflu®): Enantioselective Synthesis
of an Antiviral Drug
The synthesis of the neuraminidase inhibitor oseltamivir, the active ingredient in Tamiflu®, has

been the subject of intense research due to its importance in treating influenza. The 2006

synthesis by E.J. Corey and his group provided a short and efficient enantioselective route that

avoids the use of shikimic acid, a starting material that can be limited in supply.

Retrosynthetic Analysis of Corey's Oseltamivir
Synthesis
Corey's approach is a linear synthesis that establishes the three stereocenters of oseltamivir

with high control. The retrosynthesis hinges on a key enantioselective Diels-Alder reaction to

set the initial stereochemistry of the cyclohexene ring. Subsequent functional group

manipulations, including an iodolactamization and an aziridination-ring opening sequence,

complete the synthesis.

graph Retrosynthesis_Oseltamivir { graph [rankdir="RL", splines=ortho, nodesep=0.4,
size="7.5,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12,
margin=0.1]; edge [arrowhead=open, penwidth=1.5];

// Nodes Oseltamivir [label="Oseltamivir", fillcolor="#F1F3F4", fontcolor="#202124"]; Aziridine

[label="Aziridine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Iodolactam
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[label="Iodolactam", fillcolor="#F1F3F4", fontcolor="#202124"]; Diels_Alder_Adduct

[label="Diels-Alder Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Butadiene [label="1,3-

Butadiene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acrylate [label="Trifluoroethyl Acrylate",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Oseltamivir -> Aziridine [label="Ether formation, deprotection", color="#34A853"];

Aziridine -> Iodolactam [label="Aziridination", color="#34A853"]; Iodolactam ->

Diels_Alder_Adduct [label="Iodolactamization", color="#34A853"]; Diels_Alder_Adduct ->

Butadiene [label="[4+2] Cycloaddition\n(Diels-Alder)", color="#EA4335"]; Diels_Alder_Adduct -

> Acrylate [label="", color="#EA4335"]; }

Caption: Retrosynthetic analysis of Corey's Oseltamivir synthesis.

Key Experimental Protocol: Enantioselective Diels-Alder
Reaction
The cornerstone of Corey's synthesis is the highly enantioselective Diels-Alder reaction

between 1,3-butadiene and trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidinium

catalyst.

Procedure: In a flame-dried flask under a nitrogen atmosphere, the chiral oxazaborolidine

catalyst (10 mol%) is dissolved in dichloromethane at -78°C. Trifluoroethyl acrylate (1

equivalent) is then added, followed by the slow addition of a solution of 1,3-butadiene (3

equivalents) in dichloromethane. The reaction is stirred at -78°C for 30 hours. Upon completion,

the reaction is quenched with trifluoroacetic acid and warmed to room temperature. The solvent

is removed under reduced pressure, and the residue is purified by flash chromatography to

yield the Diels-Alder adduct with high enantiomeric excess. This key step proceeds in 97%

yield.

Comparative Summary of Syntheses
The three syntheses presented here highlight different strategic approaches to complex

molecule synthesis. The table below provides a quantitative comparison of these landmark

achievements.
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Natural

Product

Lead

Scientist(s)

Year

Published

Synthetic

Strategy

Total Steps

(Linear)
Overall Yield

Strychnine
R.B.

Woodward
1954 Linear 29 Not Reported

Taxol K.C. Nicolaou 1994 Convergent >40 ~0.0078%

Oseltamivir E.J. Corey 2006 Linear 12 ~30%

Note: The overall yield for Woodward's strychnine synthesis was not explicitly stated in the

initial publications. The total steps for the convergent Nicolaou Taxol synthesis are an

approximation, as the longest linear sequence is the more relevant metric, which is also in the

range of 20-25 steps for each of the main fragments.

Conclusion
The total syntheses of strychnine, Taxol, and oseltamivir represent significant milestones in the

history of organic chemistry. Woodward's linear approach to strychnine demonstrated the

power of established chemical principles. Nicolaou's convergent synthesis of Taxol showcased

a powerful strategy for managing complexity. Corey's enantioselective synthesis of oseltamivir

highlighted the development of highly efficient and practical routes to medicinally important

molecules. Together, these examples provide a rich educational resource and continue to

inspire the development of new synthetic strategies and methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to Landmark Natural Product
Syntheses Through Retrosynthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10826671#review-of-successful-natural-product-
syntheses-using-retrosynthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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